molecular formula C10H7FN2O5 B1298236 4-(4-Fluoro-3-nitroanilino)-4-oxobut-2-enoic acid

4-(4-Fluoro-3-nitroanilino)-4-oxobut-2-enoic acid

Cat. No.: B1298236
M. Wt: 254.17 g/mol
InChI Key: TUPOUSSKZNAZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-3-nitroanilino)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by the presence of a fluoro-nitrophenyl group attached to an amino-oxobutenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-nitroanilino)-4-oxobut-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a coupling reaction with a suitable oxobutenoic acid derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the coupling reaction efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-nitroanilino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(4-Fluoro-3-aminophenyl)amino]-4-oxobut-2-enoic acid, while substitution reactions can produce various derivatives with different functional groups replacing the fluoro group.

Scientific Research Applications

4-(4-Fluoro-3-nitroanilino)-4-oxobut-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-nitroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the fluoro and nitro groups can enhance its binding affinity to target proteins, leading to significant biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-nitrobenzoic acid: Shares the fluoro-nitrophenyl group but lacks the amino-oxobutenoic acid structure.

    4-Fluoro-3-nitrophenyl azide: Contains a similar fluoro-nitrophenyl group but with an azide functional group instead of the amino-oxobutenoic acid structure.

Uniqueness

4-(4-Fluoro-3-nitroanilino)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7FN2O5

Molecular Weight

254.17 g/mol

IUPAC Name

4-(4-fluoro-3-nitroanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H7FN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)

InChI Key

TUPOUSSKZNAZQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)[N+](=O)[O-])F

Origin of Product

United States

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